Fluorinert

Vue d'ensemble

Description

Fluorinert Description

This compound is a term that generally refers to a class of perfluorinated liquids, which are used in various applications due to their unique properties. These compounds are not specifically detailed in the provided papers, but the properties and synthesis of fluorinated compounds, which this compound is comprised of, are extensively discussed.

Synthesis Analysis

The synthesis of fluorinated compounds is a growing field in organic chemistry. Elemental fluorine has been increasingly used for the preparation of perfluorinated and selectively fluorinated molecules, as well as for promoting other organic transformations . The enzymatic synthesis of fluorinated compounds is also a significant area of research, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .

Molecular Structure Analysis

Fluorinated compounds often exhibit unique molecular structures due to the presence of fluorine atoms. The introduction of fluorine can influence the conformation of molecules and enhance binding affinity to target proteins . The crystal structure of a bacterial fluorinating enzyme has been determined, providing insights into the mechanism of biological fluorination .

Chemical Reactions Analysis

Fluorine's reactivity is leveraged in medicinal chemistry to modulate physicochemical properties such as lipophilicity or basicity, and to improve metabolic stability by blocking metabolically labile sites . The incorporation of fluorine into proteins has been shown to enhance their stability against chemical and thermal denaturation . Catalysis for fluorination and trifluoromethylation has advanced, making the incorporation of fluorine into complex organic molecules more accessible .

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their extreme chemical inertness and thermal stability . These properties make them valuable in various applications, including nonstick coatings and fire retardants. The polar hydrophobicity of fluorinated compounds is also a notable feature, often leading to improved transport across biological barriers and enhanced oral bioavailability .

Case Studies

Applications De Recherche Scientifique

High-Pressure Diffraction Studies

Fluorinert, a liquid pressure-transmitting medium, is utilized extensively in high-pressure diffraction work. A study conducted on various this compound types using single-crystal x-ray diffraction in a diamond-anvil cell revealed that they are not hydrostatic above 1.2 GPa (Varga, Wilkinson, & Angel, 2003).

Manipulation of Gas Bubbles in Harsh Environments

A this compound-infused shape-gradient slippery surface (FSSS) was developed to regulate the behavior of gas bubbles in harsh environments. This study highlighted this compound's chemical inertness and incompressibility, contributing significantly to the manipulation of gas bubbles in various aqueous environments, including high pressure and extreme pH levels (Liu et al., 2020).

Biomedical Research

Fluorine (19F) Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI) employ fluorinated molecules for a range of biomedical applications. These include anesthetics, chemotherapeutic agents, and compounds with high oxygen solubility for respiration and blood substitution. Fluorine's absence in living organisms allows for 'hotspot' imaging of targeted fluorinated contrast agents in molecular and cellular imaging (Ruíz-Cabello et al., 2011).

Histological Research

This compound's impact on fixed tissue and histological analysis was studied, showing that its use in ex vivo brain MRI scanning does not affect subsequent histological analysis, even after long periods of immersion. This makes this compound a viable option for minimizing susceptibility artifacts in MRI scanning (Iglesias et al., 2018).

Protein and Peptide Interaction Studies

Solution-state (19F) NMR is a powerful tool for studying the interactions of peptides and proteins with other biological molecules. The introduction of fluorine into these molecules allows for molecular-level insights into complex biological interactions, aided by the favorable NMR characteristics of fluorine (Marsh & Suzuki, 2014).

Cell Culture Performance Enhancement

This compound, as an oxygen carrier, has been shown to improve cell culture performance in 96‐well plate formats. Its use enables the growth of a Chinese Hamster Ovary cell line expressing a recombinant monoclonal antibody by facilitating better oxygen transfer in the culture medium (Meyer et al., 2012).

Mécanisme D'action

Target of Action

Fluorinert FC-40, also known as this compound, is primarily used in the electronics and semiconductor industry . Its primary targets are electronic devices and systems that require cooling or heat transfer . This compound FC-40 is particularly useful in applications such as testers, Chemical Vapor Deposition (CVD), and Thin-Film Transistor (TFT) manufacturing .

Mode of Action

This compound FC-40 interacts with its targets by serving as a heat transfer medium . It is a non-conductive, thermally and chemically stable fluid . This allows it to effectively absorb and dissipate heat from electronic components, thereby preventing overheating and ensuring the smooth operation of electronic devices .

Biochemical Pathways

It plays a crucial role in maintaining the optimal operating temperature of electronic devices, which can indirectly influence various processes in the electronics and semiconductor industry .

Pharmacokinetics

It’s worth noting that this compound fc-40 is resistant to thermal breakdown and hydrolysis during typical use and storage .

Result of Action

The primary result of this compound FC-40’s action is the effective cooling of electronic components. By serving as a heat transfer medium, it helps maintain the optimal operating temperature of electronic devices, thereby preventing overheating, ensuring the smooth operation of these devices, and extending their lifespan .

Action Environment

This compound FC-40 is designed to function effectively in a wide range of environmental conditions. It has a wide liquid range (-57°C to 165°C), making it suitable for various applications . It is also resistant to thermal breakdown and hydrolysis during typical use and storage . . Therefore, its use should be carefully managed to minimize emissions .

Orientations Futures

Due to Fluorinert’s high global warming potential, alternative low global warming potential agents were found and sold under the brand names Novec Engineered Fluids . There are two types of chemical compounds under Novec branding for similar industrial applications: Segregated Hydrofluoroether (HFE) compounds including Novec 7000, 7100, 7200, 7300, 7500, and 7700 has lower global warming potential (GWP) of 300 .

Analyse Biochimique

Biochemical Properties

Fluorinert FC-40 plays a significant role in biochemical reactions due to its unique chemical structure and properties. It is primarily used as a solvent or medium in various biochemical assays and experiments. This compound FC-40 interacts with enzymes, proteins, and other biomolecules by providing a stable and inert environment that does not interfere with the biochemical reactions. For example, it has been used in real-time quantitative PCR to evaluate its compatibility with the assay . Additionally, this compound FC-40 has been employed in cytoskeletal contractility assays to deposit samples in dishes . The nature of these interactions is primarily physical, as this compound FC-40 does not chemically react with the biomolecules but rather provides a supportive medium for the reactions to occur.

Cellular Effects

This compound FC-40 has been shown to have minimal effects on various types of cells and cellular processes. It is practically non-toxic and non-irritating to the eyes and skin . In cell culture experiments, this compound FC-40 has been used to evaluate its compatibility with different cell types, including HeLa cells and stem cells . The compound does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is to provide a stable and inert environment for the cells to grow and function without introducing any toxic or adverse effects.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound FC-40 has demonstrated excellent stability over time. Its composition does not shift or fractionate, ensuring consistent performance in experiments . This compound FC-40 is resistant to thermal breakdown and hydrolysis, making it suitable for long-term use in various applications . Studies have shown that this compound FC-40 maintains its properties over extended periods, with minimal degradation or loss of function. This stability makes it a reliable choice for in vitro and in vivo studies where long-term effects on cellular function need to be observed.

Dosage Effects in Animal Models

This compound FC-40 has been evaluated for its effects at different dosages in animal models. The compound is practically non-toxic orally and demonstrates very low acute and sub-chronic inhalation toxicity . Studies have shown that this compound FC-40 does not exhibit significant toxic or adverse effects at various dosages. It is essential to carefully manage the dosage to avoid any potential threshold effects. High doses of this compound FC-40 may lead to accumulation in tissues, but no significant toxic effects have been reported.

Propriétés

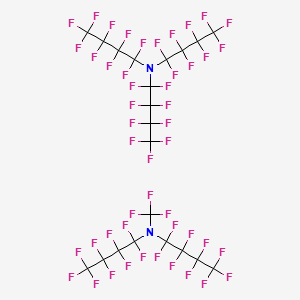

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOIZVITZUBGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F48N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51142-49-5 | |

| Record name | Fluorinert FC-40 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the chemical nature of Fluorinert?

A1: this compound liquids are perfluorocarbons, meaning they are composed entirely of carbon and fluorine atoms. Their chemical inertness and excellent dielectric properties make them suitable for various applications, ranging from electronics cooling to biomedical research.

Q2: Can you provide specific examples of this compound liquids and their molecular formulas?

A2: Certainly! Some commonly used this compound liquids include:* this compound FC-72: Perfluorohexane (C6F14) * this compound FC-40: Perfluoro(tributylamine) (C12F27N)* this compound FC-770: Perfluoro(methyldecalin), with several isomers existing.

Q3: What about the molecular weights of these this compound liquids?

A3: The molecular weights vary depending on the specific this compound liquid. For instance:* this compound FC-72 has a molecular weight of 338.04 g/mol.* this compound FC-40 has a molecular weight of 671.0 g/mol.

Q4: What is known about the coefficient of thermal expansion of this compound liquids?

A4: The coefficient of thermal expansion (CTE) is an important property for heat transfer applications. Research has shown that the CTE of this compound FC-86 is influenced by the presence of dissolved gases. [] Degassed this compound FC-86 exhibited a lower CTE compared to its non-degassed counterpart. []

Q5: this compound liquids are known for their inertness. Are there any compatibility concerns with common materials?

A5: While generally inert, some this compound liquids exhibit compatibility issues with specific materials. For instance, this compound FC-72 showed significant absorption by Teflon, which is also composed of similar fluorinated compounds. []

Q6: What are some prominent applications of this compound liquids in electronics cooling?

A6: Due to their excellent dielectric properties and thermal stability, this compound liquids are used for cooling high-power electronics. * Researchers have explored the use of this compound FC-72 in a closed-loop two-phase thermosyphon system for cooling CPUs in notebook computers. [] * this compound liquids have been successfully employed in cooling systems for high-energy physics experiments at CERN, including the ATLAS and ALICE detectors at the Large Hadron Collider (LHC). []

Q7: How effective are this compound liquids in these cooling applications?

A7: Studies have demonstrated the effectiveness of this compound-based cooling systems. For example, in the CPU cooling system, the use of an evaporator with plate fins and this compound FC-72 as the working fluid resulted in a significant temperature reduction (about 18%) compared to a smooth surface evaporator. []

Q8: Beyond electronics, are there any other notable uses of this compound liquids?

A8: Absolutely! this compound liquids find applications in various other fields:

- Biomedical Research: this compound liquids are employed in magnetic resonance imaging (MRI) to reduce susceptibility artifacts in ex vivo brain tissue samples. [] They have also been investigated for their potential use in drug delivery and as contrast agents in medical imaging.

- Microfluidics: Their low surface tension and immiscibility with water make them valuable in microfluidic devices, such as capillary valves. []

- High-Pressure Studies: Certain this compound liquids are employed as pressure-transmitting media in high-pressure diffraction studies, although their hydrostatic limits must be considered. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)